Bet-IN-17

Description

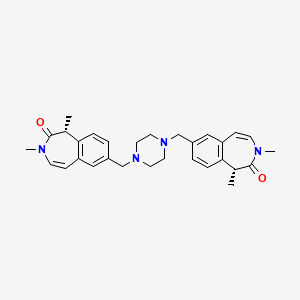

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H36N4O2 |

|---|---|

Molecular Weight |

484.6 g/mol |

IUPAC Name |

(1R)-7-[[4-[[(1R)-1,3-dimethyl-2-oxo-1H-3-benzazepin-7-yl]methyl]piperazin-1-yl]methyl]-1,3-dimethyl-1H-3-benzazepin-2-one |

InChI |

InChI=1S/C30H36N4O2/c1-21-27-7-5-23(17-25(27)9-11-31(3)29(21)35)19-33-13-15-34(16-14-33)20-24-6-8-28-22(2)30(36)32(4)12-10-26(28)18-24/h5-12,17-18,21-22H,13-16,19-20H2,1-4H3/t21-,22-/m1/s1 |

InChI Key |

OGOHNIGBBSGMEG-FGZHOGPDSA-N |

Isomeric SMILES |

C[C@@H]1C2=C(C=CN(C1=O)C)C=C(C=C2)CN3CCN(CC3)CC4=CC5=C(C=C4)[C@H](C(=O)N(C=C5)C)C |

Canonical SMILES |

CC1C2=C(C=CN(C1=O)C)C=C(C=C2)CN3CCN(CC3)CC4=CC5=C(C=C4)C(C(=O)N(C=C5)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Bet-IN-17: A Technical Guide to its Mechanism of Action as a Pan-BET Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bet-IN-17 is a potent, bivalent, pan-inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. This document provides a comprehensive technical overview of its mechanism of action, drawing from available data on this compound and established knowledge of BET inhibitors in relevant biological contexts, particularly in the modulation of T helper 17 (Th17) cell differentiation. This guide is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of BET inhibition.

Core Mechanism of Action: Inhibition of BET Bromodomains

The fundamental mechanism of action of this compound is its ability to competitively bind to the acetyl-lysine binding pockets of the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). BET proteins are epigenetic "readers" that play a crucial role in regulating gene transcription. They recognize and bind to acetylated lysine residues on histone tails and transcription factors, thereby recruiting the transcriptional machinery to specific gene loci.

By occupying these binding pockets, this compound displaces BET proteins from chromatin, leading to a disruption of their transcriptional co-activator function. This results in the dysregulation of genes critical for cell proliferation, differentiation, and inflammation.

The following diagram illustrates the general mechanism of BET protein function and its inhibition.

Caption: General mechanism of BET protein function and its inhibition by compounds like this compound.

Quantitative Data

This compound has been characterized as a pan-inhibitor of BET bromodomains. The following table summarizes the available quantitative data for its binding affinity.

| Target | Assay | Value (pIC50) | Reference |

| BET Bromodomain 1 (BD1) | Biochemical Assay | 7.8 | [1][2] |

| BET Bromodomain 2 (BD2) | Biochemical Assay | 7.6 | [1][2] |

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Impact on Th17 Cell Differentiation and Function

A key and well-documented effect of pan-BET inhibitors is the suppression of T helper 17 (Th17) cell differentiation and function. Th17 cells are a subset of T helper cells that play a critical role in host defense against certain pathogens but are also implicated in the pathogenesis of autoimmune and inflammatory diseases. The differentiation and effector functions of Th17 cells are dependent on the expression of key cytokines and transcription factors, many of which are regulated by BET proteins.

The proposed mechanism for how this compound inhibits Th17 differentiation is through the suppression of key Th17-associated genes, including IL17A, IL17F, IL21, and the master regulator RORC (encoding RORγt).

The following signaling pathway diagram illustrates the role of BET proteins in Th17 differentiation and the points of intervention by a BET inhibitor like this compound.

Caption: Simplified signaling pathway of Th17 differentiation and its inhibition by a BET inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to characterizing the mechanism of action of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding

This assay is used to quantify the binding affinity of an inhibitor to a specific BET bromodomain.

Objective: To determine the IC50 value of this compound for BET bromodomains (BD1 and BD2).

Principle: The assay measures the disruption of the interaction between a fluorescently labeled ligand and a bromodomain-containing protein by a competitive inhibitor.

Materials:

-

Recombinant BET bromodomain protein (e.g., BRD4-BD1) tagged with a donor fluorophore (e.g., Terbium-cryptate).

-

A synthetic acetyl-lysine peptide or a known fluorescent ligand that binds to the bromodomain, conjugated to an acceptor fluorophore (e.g., d2).

-

This compound or other test compounds.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT).

-

384-well low-volume black plates.

-

TR-FRET plate reader.

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the recombinant BET bromodomain protein.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Add the fluorescently labeled ligand to all wells.

-

Incubate for another defined period (e.g., 60 minutes) at room temperature, protected from light.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

-

Calculate the ratio of acceptor to donor fluorescence.

-

Plot the fluorescence ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

The following diagram illustrates the workflow of a TR-FRET assay.

Caption: Workflow diagram for a TR-FRET based BET inhibitor binding assay.

In Vitro Human Th17 Differentiation Assay

This cell-based assay is used to evaluate the effect of this compound on the differentiation of naive T cells into Th17 cells.

Objective: To determine the effect of this compound on the expression of Th17 signature cytokines (e.g., IL-17A).

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated naive CD4+ T cells.

-

Th17 polarizing cytokine cocktail (e.g., TGF-β, IL-6, IL-1β, IL-23).

-

Anti-CD3 and anti-CD28 antibodies for T cell activation.

-

This compound or other test compounds.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

96-well cell culture plates.

-

Flow cytometer and antibodies for intracellular cytokine staining (e.g., anti-IL-17A).

-

ELISA kits for cytokine quantification in supernatants.

Procedure:

-

Isolate naive CD4+ T cells from human PBMCs.

-

Coat a 96-well plate with anti-CD3 antibody.

-

Seed the naive CD4+ T cells in the plate in the presence of soluble anti-CD28 antibody.

-

Add the Th17 polarizing cytokine cocktail to the wells.

-

Add serial dilutions of this compound or vehicle control.

-

Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

For intracellular cytokine staining, restimulate the cells for 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A).

-

Harvest the cells, fix, and permeabilize them.

-

Stain with a fluorescently labeled anti-IL-17A antibody.

-

Analyze the percentage of IL-17A-producing cells by flow cytometry.

-

Alternatively, collect the culture supernatants before restimulation and measure the concentration of secreted IL-17A by ELISA.

Conclusion

This compound is a potent pan-inhibitor of the BET family of bromodomains. Its mechanism of action is centered on the disruption of BET protein-mediated gene transcription. A significant and therapeutically relevant consequence of this inhibition is the suppression of Th17 cell differentiation and function, highlighting its potential for the treatment of autoimmune and inflammatory diseases. The experimental protocols provided in this guide offer a framework for the further characterization of this compound and other BET inhibitors.

References

A Technical Guide to BET Inhibition of TH17 Cells: The Case of JQ1

Disclaimer: The term "Bet-IN-17" does not correspond to a known scientific entity in publicly available literature. This guide interprets the query as a request for information on Bromodomain and Extra-Terminal domain (BET) inhibitors that affect T helper 17 (TH17) cells. This document focuses on JQ1, a well-characterized and potent BET inhibitor, as a representative molecule to fulfill the core requirements of the topic.

Discovery and Development of JQ1

JQ1 is a thienotriazolodiazepine that acts as a potent inhibitor of the BET family of bromodomain proteins, which includes BRD2, BRD3, BRD4, and the testis-specific protein BRDT.[1] It was developed in the laboratory of James Bradner at Brigham and Women's Hospital and was named after the chemist Jun Qi.[1] The chemical structure of JQ1 was inspired by similar BET inhibitors patented by Mitsubishi Tanabe Pharma.[1] The discovery of JQ1 and other BET inhibitors has established BRD4 as a potential therapeutic target for a variety of diseases, including cancer.[2] JQ1 functions by competitively binding to the acetyl-lysine recognition motifs, or bromodomains, of BET proteins, thereby displacing them from chromatin.[3] This action prevents the recruitment of transcriptional regulatory complexes, leading to the suppression of target gene expression. While JQ1 is widely used in laboratory research, it is not used in human clinical trials due to its short half-life. However, its discovery has paved the way for the development of other BET inhibitors that are currently in clinical trials for various cancers.

Synthesis Pathway of JQ1

A scalable, one-pot, three-step method for the synthesis of JQ1 has been developed. This method offers good yields and a straightforward purification process. The synthesis involves the conversion of a benzodiazepine to a thioamide using Lawesson's reagent, followed by the formation of an amidrazone and the installation of the triazole moiety. For the synthesis of the enantiomerically pure and more active (+)-JQ1, diphenyl chlorophosphate is used as a safer alternative to the highly toxic diethyl chlorophosphate without compromising the yield or enantiomeric purity.

A generalized synthetic scheme is as follows:

-

Thionation: A benzodiazepine precursor is treated with Lawesson's reagent to form the corresponding thioamide.

-

Amidrazone Formation: The thioamide is then reacted with hydrazine to form an amidrazone intermediate.

-

Triazole Formation: The final step involves the cyclization of the amidrazone with an appropriate reagent to form the triazole ring of the JQ1 molecule.

Quantitative Data for JQ1

The following tables summarize the quantitative data regarding the binding affinity and inhibitory concentration of JQ1.

Table 1: Binding Affinity of (+)-JQ1 to BET Bromodomains

| Protein | Bromodomain | Dissociation Constant (Kd) |

| BRD4 | First Bromodomain | ~50 nM |

| BRD4 | Second Bromodomain | ~90 nM |

| BRD3 | Both Bromodomains | Comparable to BRD4 |

| BRDT | First Bromodomain | ~3-fold weaker than BRD4 |

| BRD2 | First Bromodomain | ~3-fold weaker than BRD4 |

Table 2: Inhibitory Concentration of JQ1 on TH17 Cells

| Assay | Cell Type | IC50 |

| IL-17 Production | Mouse TH17 Cells | ~30 nM |

| RORγt Acetylation and IL-17 Production | Human TH17 Cells | Significant suppression at 200 nM |

Experimental Protocols

Protocol 1: Human TH17 Cell Differentiation and JQ1 Treatment

This protocol describes the in vitro differentiation of human naive CD4+ T cells into TH17 cells and their treatment with JQ1.

Materials:

-

Human peripheral blood

-

Naive CD4+ T Cell Isolation Kit

-

X-VIVO15 medium

-

Fetal Bovine Serum (FBS)

-

Non-essential amino acids

-

Sodium pyruvate

-

TH17 polarizing cytokines (e.g., IL-1β, IL-6, IL-23, TGF-β)

-

Anti-CD3 and anti-CD28 antibodies

-

JQ1 (and inactive enantiomer JQ1(-) as a control)

-

DMSO (vehicle control)

Procedure:

-

Isolate naive CD4+ T cells from human peripheral blood using a naive CD4+ T cell isolation kit.

-

Culture the isolated cells in X-VIVO15 medium supplemented with 10% FBS, 1% non-essential amino acids, and 1% sodium pyruvate.

-

Differentiate the naive CD4+ T cells into TH17 cells by adding a cocktail of TH17 polarizing cytokines and anti-CD3/anti-CD28 antibodies.

-

Treat the cells with JQ1 at the desired concentrations (e.g., 150 nM). Use DMSO as a vehicle control and JQ1(-) as a negative control.

-

Culture the cells for 6 days.

-

After the culture period, analyze the cells for TH17 markers (e.g., CCR6, IL-17A, IL-22) by flow cytometry and gene expression of TH17-associated transcripts (e.g., RORC, IL17A, IL21) by qPCR.

Protocol 2: Co-Immunoprecipitation to Assess RORγt Acetylation

This protocol is for assessing the effect of JQ1 on the acetylation of the master TH17 transcription factor, RORγt.

Materials:

-

Differentiated human TH17 cells (from Protocol 1)

-

Lysis buffer

-

Protease and phosphatase inhibitors

-

Anti-RORγt antibody

-

Anti-Acetyl-Lysine antibody

-

Protein A/G magnetic beads

-

Western blot reagents

Procedure:

-

Treat differentiated human TH17 cells with JQ1 or DMSO for 9 hours.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Centrifuge the cell lysates to pellet debris and collect the supernatant.

-

Perform immunoprecipitation by incubating the supernatant with an anti-RORγt antibody.

-

Add protein A/G magnetic beads to pull down the antibody-protein complexes.

-

Wash the beads multiple times with lysis buffer.

-

Elute the protein complexes and perform immunoblotting with an anti-Acetyl-Lysine antibody to detect the level of RORγt acetylation. An anti-RORγt antibody can be used as a loading control.

Visualizations

Caption: BET Inhibition of TH17 Signaling Pathway.

Caption: Experimental Workflow for TH17 Differentiation Assay.

References

BET-IN-17: A Technical Guide to Its Role in Epigenetic Regulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Bromodomain and Extra-Terminal (BET) family of proteins are critical epigenetic "readers" that translate the acetylation state of histones into downstream gene expression programs. Their profound involvement in oncology and inflammatory diseases has made them attractive therapeutic targets. This document provides a comprehensive technical overview of BET-IN-17, a potent pan-BET inhibitor, focusing on its mechanism of action and its significant role in modulating epigenetic processes, particularly in the context of T helper 17 (Th17) cell differentiation. Included are detailed molecular pathways, quantitative inhibitory data, and key experimental protocols for researchers investigating BET protein function.

Introduction to BET Proteins

BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are key regulators of gene transcription[1]. They act as chromatin scaffolds, linking the epigenetic state of a cell to its transcriptional output. Each BET protein contains two tandem bromodomains, BD1 and BD2, which are specialized protein modules that recognize and bind to ε-N-acetylated lysine residues on histone tails and other proteins[2]. This interaction tethers BET proteins to active chromatin regions, such as enhancers and promoters, where they recruit transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to initiate and elongate transcription of target genes[1][2]. Dysregulation of BET protein activity is a hallmark of various cancers and inflammatory disorders, making them a prime target for therapeutic intervention[1].

Profile of this compound

This compound (also known as compound 16) is a potent, bivalent pan-inhibitor of the BET protein family, meaning it effectively inhibits both bromodomains (BD1 and BD2) across the family. Its inhibitory activity is well-characterized, making it a valuable chemical probe for studying BET-dependent biological processes.

Quantitative Inhibitor Data

The potency of this compound has been determined using biochemical assays, with the results presented as pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50).

| Parameter | BET BD1 | BET BD2 | Reference |

| pIC50 | 7.8 | 7.6 | |

| IC50 (nM) | 15.8 nM | 25.1 nM | Calculated |

Table 1: Inhibitory potency of this compound against the first (BD1) and second (BD2) bromodomains of BET proteins. IC50 values were calculated from the pIC50 data.

Mechanism of Epigenetic Regulation

BET inhibitors, including this compound, function as competitive antagonists. They are designed to mimic the structure of acetylated lysine, allowing them to bind with high affinity to the hydrophobic pocket of the bromodomains. This competitive binding physically displaces BET proteins from their chromatin anchors on acetylated histones. The dissociation of BET proteins from gene promoters and enhancers prevents the recruitment of essential components of the transcriptional apparatus, such as RNA Polymerase II and P-TEFb, leading to the suppression of target gene transcription.

Caption: General mechanism of BET protein function and its inhibition by this compound.

Core Application: Regulation of Th17 Cell Differentiation

A critical role for BET proteins has been identified in the differentiation of naive CD4+ T cells into T helper 17 (Th17) cells. Th17 cells are essential for host defense against certain pathogens but are also key drivers of autoimmune diseases like rheumatoid arthritis, psoriasis, and multiple sclerosis. The differentiation process is tightly controlled by a network of cytokines and transcription factors whose target genes are under epigenetic control by BET proteins.

Signaling Pathway

The differentiation of naive T cells into the Th17 lineage is initiated by cytokines such as TGF-β and IL-6. This signaling cascade activates the transcription factor STAT3, which in turn induces the expression of the master regulator of Th17 differentiation, RORγt. Both BRD2 and BRD4 have been shown to be indispensable for this process. They are recruited to the gene loci of key Th17-associated cytokines, including IL17A, IL17F, and the critical autocrine amplification factor IL21. By binding to these loci, BRD4 recruits P-TEFb to enable transcriptional elongation. Inhibition of BET proteins with a pan-inhibitor like this compound disrupts the binding of BRD2/BRD4, leading to a potent and selective suppression of the entire Th17 gene program and blocking their differentiation.

Caption: this compound inhibits the Th17 differentiation signaling pathway.

Experimental Protocols & Workflows

To investigate the effects of this compound on epigenetic regulation in T cells, several key experimental procedures are required. The following sections provide detailed methodologies.

Protocol: In Vitro Th17 Differentiation Assay

This protocol describes the differentiation of naive human T cells into Th17 cells in the presence of a BET inhibitor.

-

Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Isolate naive CD4+ T cells (CD4+CD45RA+) from PBMCs using negative selection magnetic beads.

-

Cell Culture: Plate naive T cells at a density of 1x10^6 cells/mL in complete RPMI-1640 medium.

-

T Cell Activation: Add anti-CD3/CD28 activation beads to the culture at a 1:1 bead-to-cell ratio.

-

Th17 Polarization: Add the following polarizing cytokines and antibodies to the media: anti-IFN-γ (10 µg/mL), anti-IL-4 (10 µg/mL), IL-1β (20 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), and TGF-β (5 ng/mL).

-

Inhibitor Treatment: Add this compound to the desired final concentration (e.g., in a dose-response from 10 nM to 1 µM). Add an equivalent volume of the vehicle (e.g., DMSO) to control wells.

-

Incubation: Culture the cells for 3-6 days at 37°C in a 5% CO2 incubator.

-

Analysis: Harvest cells and supernatant for downstream analysis, such as flow cytometry for intracellular cytokine staining (IL-17A), qPCR for gene expression, or ELISA for secreted cytokines.

Caption: Experimental workflow for in vitro Th17 cell differentiation.

Protocol: Quantitative PCR (qPCR) for Gene Expression

This protocol quantifies the mRNA expression of Th17-related genes following inhibitor treatment.

-

RNA Isolation: Harvest ~1-2 million T cells from the differentiation assay. Lyse cells and extract total RNA using a column-based kit (e.g., RNeasy Mini Kit) including an on-column DNase digestion step to remove genomic DNA.

-

RNA Quantification: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize first-strand cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript III) with oligo(dT) or random hexamer primers.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96- or 384-well plate. For each sample, combine cDNA template, forward and reverse primers for the gene of interest (e.g., RORC, IL17A, IL21, and a housekeeping gene like GAPDH), and a SYBR Green master mix.

-

qPCR Run: Run the plate on a real-time PCR instrument. A typical thermal profile is: 95°C for 10 min, followed by 40 cycles of (95°C for 15s, 60°C for 60s).

-

Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing inhibitor-treated samples to vehicle controls.

Caption: Experimental workflow for qPCR analysis of gene expression.

Protocol: Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine if this compound reduces the binding of BRD4 to specific gene loci.

-

Cross-linking: Harvest ~10-20 million Th17-differentiated cells. Add formaldehyde to a final concentration of 1% directly to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis & Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend nuclei in a shearing buffer and sonicate the chromatin to an average fragment size of 200-500 bp.

-

Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-BRD4 antibody or a negative control IgG antibody.

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads extensively with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution & Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight in the presence of high salt.

-

DNA Purification: Treat samples with RNase A and Proteinase K. Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

Analysis: Use the purified DNA as a template for qPCR with primers designed to amplify a target region (e.g., the IL17A promoter) and a negative control region. Calculate enrichment as a percentage of the input DNA.

Caption: Experimental workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Conclusion

This compound is a potent pan-BET inhibitor that serves as a powerful tool for dissecting the role of BET proteins in epigenetic regulation. Its ability to disrupt the interaction between BET bromodomains and acetylated chromatin provides a direct mechanism for modulating gene transcription. The profound effect of pan-BET inhibition on Th17 cell differentiation highlights the critical role of this epigenetic pathway in immunology and provides a strong rationale for exploring BET inhibitors as therapeutic agents in autoimmune and inflammatory diseases. The protocols and pathways detailed in this guide offer a robust framework for researchers to utilize this compound in their investigations into the complex world of epigenetic control.

References

An In-depth Technical Guide on the Core Mechanisms of BET Inhibition and its Effect on Gene Transcription in T Helper 17 (Th17) Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bromodomain and Extra-Terminal domain (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are pivotal epigenetic readers that regulate gene transcription.[1][2] These proteins play a crucial role in the differentiation and function of T helper 17 (Th17) cells, a subset of CD4+ T cells characterized by the production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[3][4] Dysregulation of Th17 cells is implicated in the pathogenesis of various autoimmune and inflammatory diseases.[3] Small molecule inhibitors of BET proteins have emerged as a promising therapeutic strategy to modulate Th17-mediated inflammation by altering the transcriptional landscape of these cells. This technical guide provides a comprehensive overview of the core mechanisms by which BET inhibitors impact gene transcription in Th17 cells, supported by experimental data and protocols.

Core Mechanism of BET Proteins in Gene Transcription

BET proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction tethers BET proteins to chromatin, where they act as scaffolds to recruit transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes, thereby facilitating transcriptional elongation. BRD4, a well-studied member of the BET family, is known to play a significant role in this process.

The Role of BET Proteins in Th17 Cell Differentiation and Function

The differentiation of naive CD4+ T cells into Th17 cells is a complex process orchestrated by a network of cytokines and transcription factors. Key cytokines such as TGF-β, IL-6, IL-21, and IL-23 are instrumental in inducing the expression of the master transcriptional regulator of Th17 cells, RORγt (retinoic acid receptor-related orphan receptor gamma t). RORγt, in conjunction with other transcription factors like STAT3 and IRF4, drives the expression of hallmark Th17 cytokines, including IL-17A, IL-17F, IL-21, and IL-22.

Studies have demonstrated that BET proteins, particularly BRD2 and BRD4, are directly involved in the transcriptional activation of key genes associated with the Th17 lineage. These proteins have been shown to bind directly to the genomic locus of the Il17 gene in a bromodomain-dependent manner.

The Impact of BET Inhibitors on Th17 Gene Transcription

BET inhibitors are small molecules that competitively bind to the acetyl-lysine binding pockets of the bromodomains of BET proteins. This competitive inhibition displaces BET proteins from chromatin, leading to the suppression of their target genes. In the context of Th17 cells, BET inhibitors have been shown to selectively and potently suppress the differentiation of naive CD4+ T cells into the Th17 lineage and also inhibit the function of already differentiated Th17 cells.

The inhibitory effect of these molecules is achieved through the downregulation of a specific set of genes crucial for Th17 cell identity and function. Treatment with BET inhibitors leads to a significant reduction in the transcript levels of several key Th17-associated cytokines, including IL17A, IL17F, IL21, IL22, and GM-CSF (Granulocyte-macrophage colony-stimulating factor). Furthermore, the expression of the master transcription factor Rorc (encoding RORγt) is also attenuated upon BET inhibition.

The suppression of IL21 is particularly noteworthy, as IL-21 acts as an autocrine amplification factor for Th17 differentiation by activating STAT3. By inhibiting IL-21, BET inhibitors disrupt this positive feedback loop, further dampening the Th17 response.

Signaling Pathways Modulated by BET Inhibitors in Th17 Cells

The differentiation and function of Th17 cells are governed by intricate signaling pathways. The primary pathway involves the activation of STAT3 by cytokines such as IL-6, IL-21, and IL-23. Activated STAT3 promotes the expression of RORγt, which in turn drives the Th17 gene expression program. BET proteins are integral to the transcriptional activation of STAT3 target genes, including Rorc and Il17.

BET inhibitors intervene in this pathway by displacing BRD4 from the promoters of these key genes, thereby preventing the recruitment of the transcriptional machinery necessary for their expression. This leads to a cascade of events, including reduced RORγt expression and a subsequent decrease in the production of IL-17 and other pro-inflammatory cytokines.

Additionally, the NF-κB signaling pathway, which is also involved in T cell activation and differentiation, can be influenced by BET proteins. By modulating the transcriptional activity of NF-κB target genes, BET inhibitors can further contribute to the suppression of Th17-mediated inflammation.

Quantitative Data Summary

The following tables summarize the quantitative effects of BET inhibitors on Th17 cell differentiation and gene expression from various studies.

Table 1: Effect of BET Inhibitor (JQ1) on Th17 Cytokine Gene Expression

| Gene | Fold Change (JQ1 vs. DMSO) | p-value |

| Il17a | ↓ 10-fold | < 0.01 |

| Il17f | ↓ 8-fold | < 0.01 |

| Il21 | ↓ 12-fold | < 0.001 |

| Il22 | ↓ 5-fold | < 0.05 |

| Csf2 (GM-CSF) | ↓ 6-fold | < 0.01 |

| Tnf | No significant change | > 0.05 |

Data are representative and compiled from typical results reported in the literature where naive CD4+ T cells are differentiated under Th17 polarizing conditions in the presence of a BET inhibitor (e.g., JQ1) or a vehicle control (DMSO).

Table 2: Effect of BET Inhibitor (JQ1) on Th17 Cell Population

| Condition | % of IL-17+ CD4+ T cells |

| Th17 polarizing conditions + DMSO | 25% |

| Th17 polarizing conditions + JQ1 (500 nM) | 5% |

Data are representative of flow cytometry analysis of in vitro differentiated Th17 cells.

Experimental Protocols

1. In Vitro Th17 Differentiation

-

Objective: To differentiate naive CD4+ T cells into Th17 cells in the presence or absence of a BET inhibitor.

-

Materials:

-

Naive CD4+ T cells (isolated from mouse spleen or human peripheral blood)

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Anti-CD3 and anti-CD28 antibodies

-

Th17 polarizing cytokines: TGF-β (1 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL)

-

Anti-IFN-γ and anti-IL-4 neutralizing antibodies

-

BET inhibitor (e.g., JQ1) and vehicle control (DMSO)

-

-

Protocol:

-

Coat a 96-well plate with anti-CD3 antibody.

-

Isolate naive CD4+ T cells using magnetic-activated cell sorting (MACS).

-

Plate the naive CD4+ T cells at a density of 1 x 10^6 cells/mL.

-

Add soluble anti-CD28 antibody.

-

Add the Th17 polarizing cytokines and neutralizing antibodies.

-

Add the BET inhibitor or DMSO to the respective wells.

-

Incubate the cells for 3-5 days at 37°C and 5% CO2.

-

After incubation, cells can be harvested for analysis (e.g., flow cytometry, RNA extraction).

-

2. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

Objective: To quantify the mRNA levels of Th17-related genes.

-

Protocol:

-

Harvest differentiated Th17 cells from the in vitro culture.

-

Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using gene-specific primers for Il17a, Il21, Rorc, and a housekeeping gene (e.g., Actb).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

3. Chromatin Immunoprecipitation (ChIP)

-

Objective: To determine the binding of BET proteins to the genomic loci of Th17-related genes.

-

Protocol:

-

Cross-link proteins to DNA in differentiated Th17 cells using formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.

-

Immunoprecipitate the chromatin with an antibody specific for a BET protein (e.g., anti-BRD4) or an isotype control antibody.

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

Analyze the purified DNA by qPCR using primers specific for the promoter regions of target genes (e.g., Il17 promoter).

-

Mandatory Visualizations

Caption: Mechanism of BET protein-mediated gene transcription and its inhibition.

Caption: Th17 signaling and points of intervention by BET inhibitors.

Caption: Workflow for studying BET inhibitor effects on Th17 cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | The Functions of BET Proteins in Gene Transcription of Biology and Diseases [frontiersin.org]

- 3. BET bromodomain inhibition suppresses TH17-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BET bromodomain inhibition suppresses TH17-mediated pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Binding Affinity of BET Inhibitors to BET Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the methodologies used to determine the binding affinity of inhibitors to the Bromodomain and Extra-Terminal (BET) family of proteins. While specific quantitative data for the compound "Bet-IN-17" is not publicly available, this document outlines the core principles and experimental protocols for characterizing BET inhibitors, using data from well-studied compounds as illustrative examples. The guide details common experimental assays, including BROMOscan, AlphaScreen, Isothermal Titration Calorimetry (ITC), and Fluorescence Anisotropy (FA). Furthermore, it explores the key signaling pathways modulated by BET inhibition, namely the NF-κB and TH17 cell differentiation pathways, with accompanying visual diagrams to facilitate understanding.

Introduction to BET Proteins and Inhibitors

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in regulating gene transcription.[1] These proteins contain two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1][2] This interaction is critical for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.[3]

Dysregulation of BET protein function has been implicated in a variety of diseases, including cancer and inflammatory disorders.[4] Consequently, small molecule inhibitors that target the bromodomains of BET proteins have emerged as a promising class of therapeutic agents. These inhibitors function by competitively binding to the acetyl-lysine binding pocket of the bromodomains, thereby displacing BET proteins from chromatin and downregulating the expression of key oncogenes and inflammatory genes.

Understanding the binding affinity and selectivity of these inhibitors is paramount for their development as therapeutic agents. This guide provides a detailed overview of the key experimental techniques used for this purpose.

Quantitative Assessment of Binding Affinity

A critical aspect of drug development is the quantitative measurement of the binding affinity between a compound and its target protein. For BET inhibitors, several biophysical and biochemical assays are routinely employed.

Table 1: Illustrative Binding Affinities (Kd in nM) of a Pan-BET Inhibitor (JQ1) to BET Bromodomains

| Bromodomain | Dissociation Constant (Kd) in nM |

| BRD2 (BD1) | 99 |

| BRD2 (BD2) | 59 |

| BRD3 (BD1) | 75 |

| BRD3 (BD2) | 33 |

| BRD4 (BD1) | 50 |

| BRD4 (BD2) | 33 |

| BRDT (BD1) | 22 |

| BRDT (BD2) | 23 |

Note: This table presents example data for the well-characterized BET inhibitor JQ1 and is intended to be illustrative of the type of quantitative data generated.

Experimental Protocols for Determining Binding Affinity

BROMOscan® Assay

The BROMOscan® technology is a competitive binding assay used to determine the dissociation constants (Kd) of compounds against a panel of bromodomains.

Methodology:

-

Immobilization: A proprietary bromodomain ligand is immobilized on a solid support.

-

Competition: The test compound (e.g., this compound) is incubated with the bromodomain protein of interest.

-

Binding: The compound-protein mixture is then added to the immobilized ligand. If the test compound binds to the bromodomain, it will prevent the protein from binding to the immobilized ligand.

-

Quantification: The amount of bromodomain protein bound to the solid support is quantified using qPCR, which measures a DNA tag conjugated to the protein.

-

Data Analysis: The amount of protein captured is inversely proportional to the binding affinity of the test compound. A competition curve is generated by testing a range of compound concentrations, from which the Kd value is calculated.

AlphaScreen® Assay

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that can be adapted to measure biomolecular interactions, including the binding of small molecules to proteins.

Methodology:

-

Bead Conjugation: Donor beads are coated with a streptavidin-biotinylated histone peptide containing an acetylated lysine, and acceptor beads are conjugated to a GST-tagged BET bromodomain protein.

-

Interaction: In the absence of an inhibitor, the binding of the acetylated histone peptide to the bromodomain brings the donor and acceptor beads into close proximity (within 200 nm).

-

Signal Generation: Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal that is detected at 520-620 nm.

-

Competition: When a BET inhibitor (e.g., this compound) is introduced, it competes with the histone peptide for binding to the bromodomain, preventing the proximity of the donor and acceptor beads.

-

Data Analysis: The resulting decrease in the AlphaScreen signal is proportional to the binding affinity of the inhibitor. An IC50 value, and subsequently a Ki or Kd, can be determined from a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat change that occurs upon binding of a ligand to a macromolecule. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Methodology:

-

Sample Preparation: The BET bromodomain protein is placed in the sample cell of the calorimeter, and the inhibitor (e.g., this compound) is loaded into a syringe. Both are in the same buffer to minimize heats of dilution.

-

Titration: The inhibitor is injected in small aliquots into the protein solution.

-

Heat Measurement: Each injection results in a heat change (either exothermic or endothermic) that is measured by the instrument.

-

Data Analysis: As the protein becomes saturated with the inhibitor, the magnitude of the heat change per injection decreases. A binding isotherm is generated by plotting the heat change per injection against the molar ratio of inhibitor to protein. This curve is then fitted to a binding model to determine the Kd, stoichiometry, and enthalpy of the interaction.

Fluorescence Anisotropy (FA) / Fluorescence Polarization (FP)

Fluorescence Anisotropy is a technique that measures the change in the rotational diffusion of a fluorescently labeled molecule upon binding to a larger partner.

Methodology:

-

Probe Selection: A fluorescently labeled ligand (probe) that binds to the BET bromodomain is used. This can be a labeled acetylated histone peptide or a known fluorescent BET inhibitor.

-

Initial Measurement: The anisotropy of the free fluorescent probe in solution is measured. Small molecules tumble rapidly, resulting in low anisotropy.

-

Binding: The BET bromodomain protein is added to the fluorescent probe. Binding of the small probe to the much larger protein slows its tumbling, leading to an increase in anisotropy.

-

Competition: The unlabeled test compound (e.g., this compound) is titrated into the solution containing the pre-formed fluorescent probe-protein complex. The test compound competes for binding to the bromodomain, displacing the fluorescent probe.

-

Data Analysis: The displacement of the fluorescent probe results in a decrease in anisotropy. A competition binding curve is generated by plotting the change in anisotropy against the concentration of the test compound, from which the IC50 and subsequently the Ki or Kd can be calculated.

Mechanism of Action and Signaling Pathways

BET inhibitors exert their effects by displacing BET proteins from chromatin, leading to the downregulation of target gene expression. This has profound effects on various cellular signaling pathways.

Caption: Mechanism of BET inhibitor action.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. BET proteins, particularly BRD4, are known to play a role in activating NF-κB target genes. BET inhibitors can suppress the transcription of these pro-inflammatory genes.

Caption: Inhibition of the NF-κB pathway by BET inhibitors.

TH17 Cell Differentiation Pathway

T helper 17 (TH17) cells are a subset of T helper cells that play a crucial role in host defense against certain pathogens but are also implicated in the pathogenesis of autoimmune and inflammatory diseases. The differentiation of naive T cells into TH17 cells is a complex process involving several transcription factors and cytokines. BET proteins have been shown to be essential for TH17 cell differentiation.

Caption: Blockade of TH17 cell differentiation by BET inhibitors.

Conclusion

The characterization of the binding affinity of small molecule inhibitors to BET proteins is a cornerstone of their development as therapeutic agents. A variety of robust and quantitative methods are available to researchers, each with its own advantages. While specific data for this compound remains elusive in the public domain, the protocols and principles outlined in this guide provide a comprehensive framework for understanding how such a compound would be evaluated. The profound impact of BET inhibitors on key signaling pathways like NF-κB and TH17 differentiation underscores their therapeutic potential in a range of diseases. Further research and public dissemination of data on specific inhibitors like this compound will be crucial for advancing the field.

References

- 1. mdpi.com [mdpi.com]

- 2. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Cytotoxicity of BET Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the preliminary cytotoxic effects of Bromodomain and Extra-Terminal (BET) inhibitors, a promising class of epigenetic modulators in cancer therapy. While this document addresses the core topic of "Bet-IN-17," a comprehensive search of publicly available scientific literature did not yield specific data for a compound with this exact designation. Therefore, this guide focuses on the well-characterized cytotoxic mechanisms and activities of prototypical and clinically relevant BET inhibitors (BETis), which would be analogous to any novel agent within this class, such as "this compound."

BET proteins, including BRD2, BRD3, and BRD4, are epigenetic "readers" that play a crucial role in regulating gene transcription.[1] They bind to acetylated lysine residues on histones and transcription factors, recruiting transcriptional machinery to drive the expression of key oncogenes, cell cycle regulators, and anti-apoptotic proteins.[1][2][3] BET inhibitors competitively bind to the bromodomains of BET proteins, displacing them from chromatin and leading to the transcriptional repression of their target genes.[1] This mechanism underlies their potent anti-proliferative and cytotoxic effects in various cancer models.

Core Mechanism of Action: Transcriptional Repression

The primary mechanism by which BET inhibitors exert their cytotoxic effects is through the downregulation of key oncogenes and survival factors. Notably, BETis have been shown to suppress the transcription of the proto-oncogene MYC, a master regulator of cell proliferation, metabolism, and apoptosis that is deregulated in a wide range of human cancers. Additionally, BET inhibitors can reduce the expression of anti-apoptotic proteins such as BCL2, thereby lowering the threshold for apoptosis.

The inhibition of these key transcriptional programs by BETis leads to several downstream cellular consequences that contribute to their anti-cancer activity, including cell cycle arrest and the induction of apoptosis.

Signaling Pathway of BET Inhibitor-Mediated Cytotoxicity

Caption: BET inhibitors block BET proteins from binding to chromatin, suppressing the transcription of oncogenes like MYC and BCL2, which in turn leads to cell cycle arrest and apoptosis.

Cytotoxic Effects of BET Inhibitors

The cytotoxic effects of BET inhibitors have been documented across a range of cancer types, with particular sensitivity observed in hematological malignancies. The primary outcomes of BET inhibition are cell cycle arrest and apoptosis.

Cell Cycle Arrest

A common cellular response to BET inhibition is a rapid and reversible cell cycle arrest, typically in the G0/G1 phase. This arrest is a direct consequence of the downregulation of MYC and other cell cycle-related genes that are critical for the G1 to S phase transition. Studies have shown that individual knockdown of BRD2, BRD3, or BRD4 can induce G1 cell cycle arrest.

Induction of Apoptosis

While some cancer cells undergo cell cycle arrest, others proceed to apoptosis following treatment with BET inhibitors. The induction of apoptosis is often linked to the transcriptional repression of anti-apoptotic genes like BCL2. The reduction in BCL2 protein levels sensitizes cancer cells to apoptotic stimuli. In some contexts, BETi-induced apoptosis is mediated by the pro-apoptotic protein BIM. The combination of BET inhibitors with other agents, such as BCL2 inhibitors (e.g., venetoclax), has been shown to be a potent therapeutic strategy to enhance apoptosis.

Quantitative Cytotoxicity Data for Representative BET Inhibitors

The following table summarizes the cytotoxic activity of several well-studied BET inhibitors across different cancer cell lines. It is important to note that the specific values can vary depending on the experimental conditions and assay used.

| BET Inhibitor | Cancer Type | Cell Line | Assay | Endpoint | Result | Reference |

| Piperidinyl-DES | Breast Cancer | MCF-7 | Crystal Violet | LC50 | 19.7 ± 0.95 µM | |

| Pyrrolidinyl-DES | Breast Cancer | MCF-7 | Crystal Violet | LC50 | 17.6 ± 0.4 µM | |

| 4-Hydroxy tamoxifen (control) | Breast Cancer | MCF-7 | Crystal Violet | LC50 | 15.6 ± 1.0 µM |

Experimental Protocols for Assessing Cytotoxicity

The evaluation of BET inhibitor cytotoxicity involves a series of standard in vitro assays to measure cell viability, cell cycle distribution, and apoptosis.

Cell Viability and Cytotoxicity Assays

These assays are the first step in determining the dose-dependent effect of a compound on cancer cell proliferation and survival.

-

Principle: To measure the number of viable cells after treatment with the BET inhibitor.

-

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of the BET inhibitor (e.g., serial dilutions from 0.01 to 100 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).

-

Assay: A viability reagent is added. Common assays include:

-

MTT/XTT Assay: Measures mitochondrial metabolic activity.

-

Crystal Violet Assay: Stains the DNA of adherent cells.

-

AlamarBlue Assay: Measures the reducing power of living cells.

-

-

Data Analysis: The absorbance or fluorescence is read using a plate reader. The results are typically normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) is calculated using non-linear regression.

-

Cell Cycle Analysis

This assay determines the effect of the BET inhibitor on the distribution of cells in the different phases of the cell cycle.

-

Principle: To quantify the DNA content of cells, which correlates with the phase of the cell cycle (G0/G1, S, G2/M).

-

Methodology:

-

Treatment: Cells are treated with the BET inhibitor at relevant concentrations (e.g., IC50) for a defined period (e.g., 24, 48 hours).

-

Cell Harvesting: Cells are harvested, washed, and fixed in cold ethanol.

-

Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI) or DAPI.

-

Flow Cytometry: The DNA content of individual cells is measured by flow cytometry.

-

Data Analysis: The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms.

-

Apoptosis Assays

These assays are used to confirm and quantify the induction of programmed cell death.

-

Principle: To detect biochemical and morphological changes characteristic of apoptosis.

-

Methodology:

-

Annexin V/PI Staining:

-

Treatment and Harvesting: Cells are treated as for cell cycle analysis and then harvested.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI; a viability dye that enters late apoptotic and necrotic cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Caspase Activity Assays:

-

Principle: To measure the activity of key executioner caspases (e.g., caspase-3, -7) or initiator caspases (e.g., caspase-9).

-

Method: Cell lysates from treated cells are incubated with a fluorogenic or colorimetric caspase substrate. The resulting signal is proportional to caspase activity.

-

-

Experimental Workflow for Cytotoxicity Assessment

Caption: A typical workflow for assessing the cytotoxicity of a BET inhibitor involves treating cancer cells, followed by assays for viability, cell cycle, and apoptosis, and subsequent data analysis.

Conclusion

Preliminary studies on a wide range of BET inhibitors have consistently demonstrated their cytotoxic potential in various cancer models. The primary mechanisms of action involve the transcriptional repression of key oncogenes like MYC and anti-apoptotic factors such as BCL2, leading to cell cycle arrest and apoptosis. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel BET inhibitors like "this compound." Further investigations, including in vivo studies and combination therapy approaches, will be crucial in defining the therapeutic potential of this promising class of epigenetic drugs.

References

The Impact of Bet-IN-17 on TH17 Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T helper 17 (TH17) cells are a critical subset of CD4+ T cells that play a pivotal role in host defense against extracellular pathogens. However, their dysregulation is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases. The Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a crucial regulator of TH17 cell differentiation, making them a promising therapeutic target. This technical guide provides an in-depth analysis of the potential impact of Bet-IN-17, a potent pan-BET inhibitor, on TH17 cell differentiation. While direct experimental data on this compound's effect on TH17 cells is not yet publicly available, this document synthesizes the known biochemical properties of this compound with the well-established role of pan-BET inhibitors in modulating TH17 lineage commitment and function. This guide offers a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of BET inhibition in TH17-mediated pathologies.

Introduction to this compound

This compound is a novel, potent, and rule-of-five compliant bivalent pan-BET bromodomain inhibitor.[1] It was developed as part of a series of 1,3-dihydro-2H-benzo[d]azepin-2-ones designed to bind simultaneously to both bromodomains of BET proteins, leading to exceptional potency.[1] The potential therapeutic applications of such inhibitors are primarily being explored in the fields of oncology and inflammation.[1]

Biochemical Profile of this compound

Quantitative data on the inhibitory activity of this compound against the first (BD1) and second (BD2) bromodomains of BET proteins have been reported. This information is crucial for understanding its potential biological effects.

| Compound | Target | pIC50 | Reference |

| This compound | BET BD1 | 7.8 | [2][3] |

| This compound | BET BD2 | 7.6 |

The Role of BET Proteins in TH17 Cell Differentiation

BET proteins, particularly BRD2 and BRD4, are critical chromatin readers that play a fundamental role in the transcriptional program of TH17 cell differentiation. They are recruited to acetylated histones at key gene loci, including the master regulator of TH17 differentiation, RORγt (retinoic acid receptor-related orphan receptor gamma t), and the genes encoding for the signature cytokines IL-17A, IL-17F, and IL-21.

Mechanism of Action of Pan-BET Inhibitors in TH17 Cells

Pan-BET inhibitors, such as the well-characterized compound JQ1, competitively bind to the acetyl-lysine binding pockets of BET bromodomains. This displacement of BET proteins from chromatin leads to the suppression of a specific transcriptional program essential for TH17 lineage commitment and function. The key mechanistic effects include:

-

Downregulation of RORγt: Inhibition of BET proteins leads to a significant reduction in the expression of RORγt, the master transcription factor for TH17 cells.

-

Suppression of Signature Cytokine Production: The expression of key TH17 effector cytokines, including IL-17A, IL-17F, IL-21, and GM-CSF, is strongly inhibited.

-

Inhibition of Autocrine IL-21 Loop: BET inhibition disrupts the positive feedback loop mediated by IL-21, a critical cytokine for the amplification and stabilization of the TH17 phenotype.

-

No Significant Impact on Other T Helper Lineages: Notably, pan-BET inhibitors like JQ1 have been shown to selectively inhibit TH17 differentiation without significantly affecting the differentiation of TH1, TH2, or regulatory T (Treg) cells.

Predicted Impact of this compound on TH17 Cell Differentiation

Based on its potent pan-BET inhibitory activity, this compound is predicted to be a strong suppressor of TH17 cell differentiation. The expected effects, extrapolated from studies with other pan-BET inhibitors, are summarized below. It is important to note that these are projections and require direct experimental validation.

| Parameter | Expected Effect of this compound | Rationale (Based on Pan-BET Inhibition) |

| RORγt Expression | Strong Downregulation | Inhibition of BET protein binding at the Rorc locus. |

| IL-17A Production | Strong Inhibition | Direct transcriptional suppression of the Il17a gene. |

| IL-17F Production | Strong Inhibition | Direct transcriptional suppression of the Il17f gene. |

| IL-21 Production | Strong Inhibition | Disruption of the autocrine loop and direct transcriptional control. |

| Percentage of IL-17A+ CD4+ T cells | Significant Decrease | Blockade of lineage commitment and cytokine expression. |

| TH1 Differentiation (IFN-γ) | Minimal to No Effect | Selective role of BET proteins in the TH17 transcriptional program. |

| TH2 Differentiation (IL-4) | Minimal to No Effect | Selective role of BET proteins in the TH17 transcriptional program. |

| Treg Differentiation (Foxp3) | Minimal to No Effect | Selective role of BET proteins in the TH17 transcriptional program. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the impact of this compound on TH17 cell differentiation.

In Vitro TH17 Cell Differentiation Assay

This protocol outlines the differentiation of naive mouse CD4+ T cells into TH17 cells and the assessment of the inhibitory effect of this compound.

Materials:

-

Naive CD4+ T cells (from spleen and lymph nodes of mice)

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, and 50 µM β-mercaptoethanol

-

Anti-CD3ε and Anti-CD28 antibodies

-

Recombinant mouse IL-6

-

Recombinant human TGF-β1

-

Anti-IFN-γ and Anti-IL-4 neutralizing antibodies

-

This compound (dissolved in DMSO)

-

Cell stimulation cocktail (e.g., PMA and Ionomycin) and protein transport inhibitor (e.g., Brefeldin A)

-

Antibodies for flow cytometry: Anti-CD4, Anti-IL-17A

Procedure:

-

Isolate naive CD4+ T cells from mouse spleen and lymph nodes using a naive CD4+ T cell isolation kit.

-

Coat a 96-well plate with anti-CD3ε antibody (1-5 µg/mL) overnight at 4°C.

-

Wash the plate with sterile PBS.

-

Seed the naive CD4+ T cells at a density of 1 x 10^5 cells/well.

-

Add soluble anti-CD28 antibody (1-2 µg/mL).

-

Add the TH17 polarizing cytokines: IL-6 (20 ng/mL) and TGF-β1 (1-5 ng/mL).

-

Add anti-IFN-γ and anti-IL-4 antibodies (10 µg/mL each) to prevent differentiation into other lineages.

-

Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control.

-

Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

On the day of analysis, restimulate the cells with a cell stimulation cocktail and a protein transport inhibitor for 4-6 hours.

-

Harvest the cells and stain for surface CD4, followed by intracellular staining for IL-17A.

-

Analyze the percentage of IL-17A+ cells within the CD4+ population by flow cytometry.

RNA-Sequencing (RNA-Seq) Analysis

This protocol describes the preparation of samples for RNA-seq to analyze the global transcriptional changes induced by this compound during TH17 differentiation.

Procedure:

-

Perform the in vitro TH17 differentiation as described in section 4.1 with this compound (at a selected effective concentration) and a DMSO control.

-

After 48 hours of culture, harvest the cells and isolate total RNA using a suitable RNA isolation kit.

-

Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

-

Prepare RNA-seq libraries from high-quality RNA samples using a commercial library preparation kit (e.g., TruSeq RNA Library Prep Kit).

-

Perform sequencing on a next-generation sequencing platform (e.g., Illumina NovaSeq).

-

Analyze the sequencing data to identify differentially expressed genes between the this compound treated and control groups. Focus on key TH17-related genes (Rorc, Il17a, Il17f, Il21, Il23r, Stat3) and other potential off-target effects.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

This protocol details the procedure for ChIP-seq to investigate the occupancy of BET proteins (e.g., BRD4) at key gene loci in the presence or absence of this compound.

Procedure:

-

Differentiate naive CD4+ T cells under TH17 polarizing conditions for 48 hours in the presence of this compound or DMSO.

-

Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Perform immunoprecipitation overnight at 4°C with an antibody specific for a BET protein (e.g., anti-BRD4) or a control IgG.

-

Capture the antibody-protein-DNA complexes with protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the complexes and reverse the cross-linking by heating at 65°C.

-

Purify the immunoprecipitated DNA.

-

Prepare DNA libraries for sequencing and perform high-throughput sequencing.

-

Analyze the sequencing data to identify genomic regions with differential BRD4 occupancy between the this compound treated and control cells, particularly at the promoters and enhancers of TH17-related genes.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

Caption: Simplified signaling cascade of TH17 cell differentiation.

References

Initial In Vitro Assessment of a Representative BET Inhibitor's Efficacy

Disclaimer: Information regarding a specific compound designated "Bet-IN-17" is not publicly available. This guide provides a representative in-depth technical overview of the initial in vitro assessment of a well-characterized BET (Bromodomain and Extra-Terminal domain) inhibitor, JQ1, which can serve as a template for evaluating the efficacy of novel BET inhibitors.

This document is intended for researchers, scientists, and drug development professionals involved in the preclinical evaluation of epigenetic modulators.

Introduction to BET Inhibitors

The Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription.[1] They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters and enhancers.[1] Dysregulation of BET protein activity is implicated in various diseases, including cancer and autoimmune disorders. BET inhibitors are small molecules that competitively bind to the bromodomains of BET proteins, thereby displacing them from chromatin and preventing the transcription of target genes.[1] This mechanism of action leads to the downregulation of key oncogenes like MYC and pro-inflammatory cytokines.[1][2]

Quantitative Efficacy Data

The in vitro efficacy of BET inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) for a specific biological effect. The following table summarizes the reported efficacy of the representative BET inhibitor, JQ1, in suppressing IL-17 production in murine T-helper 17 (TH17) cells.

| Compound | Biological Effect | Cell Type | IC50 | Reference |

| JQ1 | Suppression of IL-17 production | Murine TH17 cells | ~30 nM |

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro assessment of BET inhibitor efficacy. Below are protocols for key experiments.

Murine Naive CD4+ T Cell Differentiation Assay

This assay is used to evaluate the effect of a BET inhibitor on the differentiation of naive T cells into specific T helper lineages, such as TH17 cells.

Materials:

-

Naive CD4+ T cells isolated from mice

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Anti-CD3 and anti-CD28 antibodies for T cell activation

-

Polarizing cytokines for TH17 differentiation: IL-6, TGF-β

-

BET inhibitor (e.g., JQ1) dissolved in DMSO

-

Control vehicle (DMSO)

Procedure:

-

Isolate naive CD4+ T cells from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS).

-

Coat 96-well plates with anti-CD3 and anti-CD28 antibodies.

-

Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL in the antibody-coated plates.

-

Add the TH17 polarizing cytokines (IL-6 and TGF-β) to the culture medium.

-

Treat the cells with a range of concentrations of the BET inhibitor or DMSO as a control.

-

Incubate the cells for 3-5 days at 37°C and 5% CO2.

-

After incubation, collect the cell culture supernatants to measure cytokine secretion by ELISA and harvest the cells for RNA or protein analysis.

Quantitative Real-Time PCR (qPCR)

qPCR is employed to measure the effect of the BET inhibitor on the gene expression of key TH17-associated cytokines and transcription factors.

Materials:

-

Treated and untreated T cells from the differentiation assay

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for target genes (e.g., Il17a, Il21, Rorc) and a housekeeping gene (e.g., Gapdh)

-

qPCR master mix

-

Real-time PCR system

Procedure:

-

Extract total RNA from the harvested T cells using a commercial RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using specific primers for the target genes and the housekeeping gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the inhibitor-treated samples compared to the control.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the concentration of secreted cytokines, such as IL-17, in the cell culture supernatants.

Materials:

-

Cell culture supernatants from the differentiation assay

-

IL-17 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

-

Wash buffer

-

Stop solution

-

Microplate reader

Procedure:

-

Coat a 96-well plate with the IL-17 capture antibody and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash the plate and add streptavidin-HRP.

-

Wash the plate and add the substrate solution.

-

Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of IL-17 in the samples based on the standard curve.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the mechanism by which BET inhibitors suppress TH17 differentiation and cytokine production.

Caption: Mechanism of BET inhibitor action in TH17 cells.

Experimental Workflow Diagram

The diagram below outlines the typical workflow for the initial in vitro assessment of a BET inhibitor's efficacy.

Caption: Workflow for in vitro efficacy assessment of BET inhibitors.

References

The Selectivity of BET Inhibitors for BRD4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the methodologies used to determine the selectivity of BET (Bromodomain and Extra-terminal domain) inhibitors for the BRD4 protein over other members of the BET family, namely BRD2, BRD3, and the testis-specific BRDT. While specific quantitative data for "Bet-IN-17" is not publicly available, this document will utilize representative data for a hypothetical BET inhibitor, herein referred to as "Hypothetical-IN-1," to illustrate the principles and experimental protocols crucial for assessing inhibitor selectivity.

Introduction to BET Proteins and BRD4

The BET family of proteins are epigenetic "readers" that play a critical role in the regulation of gene transcription.[1] They are characterized by the presence of two highly conserved N-terminal bromodomains (BD1 and BD2) and an extra-terminal (ET) domain.[2] These bromodomains recognize and bind to acetylated lysine residues on histone tails, a key mechanism for recruiting transcriptional machinery to specific gene promoters and enhancers.[1]

BRD4, in particular, is a well-studied member of this family and a prominent therapeutic target in various diseases, including cancer and inflammatory conditions.[3][4] It functions as a scaffold protein, recruiting transcriptional regulators like the positive transcription elongation factor b (P-TEFb) to chromatin, thereby promoting the expression of key oncogenes such as MYC. Inhibition of BRD4's activity through small molecules that competitively bind to its bromodomains has emerged as a promising therapeutic strategy. However, due to the high structural homology among the bromodomains of all BET family members, achieving selectivity for BRD4 is a significant challenge in drug development. Undesired inhibition of other BET proteins can lead to off-target effects and toxicity. Therefore, precise quantification of an inhibitor's selectivity is paramount.

Quantitative Analysis of BET Inhibitor Selectivity

The selectivity of a BET inhibitor is determined by comparing its binding affinity for BRD4 against its affinity for other BET family proteins. This is typically expressed as a ratio of IC50 or Kd values. A higher ratio indicates greater selectivity for BRD4.

Table 1: Binding Affinity (IC50, nM) of Hypothetical-IN-1 against BET Family Bromodomains

| Target Protein | Bromodomain 1 (BD1) | Bromodomain 2 (BD2) |

| BRD4 | 50 | 150 |

| BRD2 | 500 | 1500 |

| BRD3 | 800 | 2500 |

| BRDT | 1200 | 4000 |

Table 2: Selectivity Profile of Hypothetical-IN-1 for BRD4

| Comparison | Selectivity Ratio (BD1) | Selectivity Ratio (BD2) |

| BRD2 / BRD4 | 10-fold | 10-fold |

| BRD3 / BRD4 | 16-fold | 16.7-fold |

| BRDT / BRD4 | 24-fold | 26.7-fold |

Note: The data presented in these tables is for a hypothetical BET inhibitor, "Hypothetical-IN-1," and is for illustrative purposes only.

Experimental Protocols for Determining Selectivity

Several biophysical and biochemical assays are employed to quantify the binding affinity and determine the selectivity of BET inhibitors. The most common techniques include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaScreen, and Isothermal Titration Calorimetry (ITC).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, high-throughput assay used to measure the binding of an inhibitor to a target protein. It relies on the transfer of energy between a donor fluorophore (typically a lanthanide chelate like Europium or Terbium) and an acceptor fluorophore (like allophycocyanin, APC) when they are in close proximity.

Experimental Workflow:

Detailed Protocol:

-

Reagent Preparation:

-

Recombinant BET bromodomain proteins (BRD4, BRD2, BRD3, BRDT) are labeled with a Europium (Eu) chelate (donor).

-

A biotinylated peptide corresponding to an acetylated histone tail (e.g., H4K5acK8acK12acK16ac) is used as the ligand.

-

Streptavidin-conjugated Allophycocyanin (SA-APC) serves as the acceptor.

-

The test inhibitor is serially diluted to various concentrations.

-

-

Assay Plate Setup: The assay is typically performed in a 384-well plate format. The Eu-labeled BET protein, biotinylated histone peptide, SA-APC, and the test inhibitor are added to the wells.

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.

-

Detection: The plate is read using a TR-FRET-compatible plate reader. The donor is excited at its specific wavelength (e.g., 340 nm), and emissions are measured at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay to reduce background fluorescence.

-

Data Analysis: The ratio of the acceptor signal to the donor signal is calculated. In the absence of an inhibitor, the BET protein binds to the histone peptide, bringing the donor and acceptor into close proximity and resulting in a high FRET signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal. The IC50 value is determined by plotting the FRET ratio against the inhibitor concentration and fitting the data to a dose-response curve.

AlphaScreen Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based proximity assay commonly used for high-throughput screening of protein-protein interactions.

Experimental Workflow:

Detailed Protocol:

-

Reagent Preparation:

-

His-tagged recombinant BET bromodomain proteins are used.

-

A biotinylated acetylated histone peptide serves as the ligand.

-

Streptavidin-coated Donor beads and Nickel chelate (Ni-NTA) Acceptor beads are utilized.

-

The test inhibitor is serially diluted.

-

-

Assay Plate Setup: The His-tagged BET protein, biotinylated histone peptide, and test inhibitor are incubated together in a 384-well plate.

-

Bead Addition and Incubation: Subsequently, the Donor and Acceptor beads are added, and the plate is incubated in the dark at room temperature.

-

Detection: The plate is read on an AlphaScreen-compatible plate reader. Laser excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to a nearby Acceptor bead, triggering a chemiluminescent signal that is measured between 520-620 nm.

-

Data Analysis: A competitive inhibitor disrupts the protein-ligand interaction, separating the beads and causing a decrease in the AlphaScreen signal. The IC50 is determined from the dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Experimental Workflow:

Detailed Protocol:

-

Sample Preparation: Purified BET bromodomain protein is placed in the sample cell of the calorimeter. The inhibitor is loaded into the injection syringe. It is crucial that both the protein and the inhibitor are in the exact same buffer to avoid heats of dilution.

-

Titration: A series of small, precise injections of the inhibitor are made into the protein solution while the temperature is kept constant.

-

Heat Measurement: The instrument measures the minute heat changes that occur upon binding.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters, including the dissociation constant (Kd), which is a direct measure of binding affinity.

BRD4 Signaling Pathways and Mechanism of Inhibition